

Comprehensive Spectroscopic Guide: 3-Aminocyclobutanol Hydrochloride

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Compound of Interest

Compound Name:	<i>3-Aminocyclobutanol hydrochloride</i>
CAS No.:	<i>1219019-22-3</i>
Cat. No.:	<i>B580677</i>

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Core Directive & Scientific Context

3-Aminocyclobutanol hydrochloride (CAS: 16012-69-6 for generic; specific isomers vary) is a critical bifunctional building block in medicinal chemistry. Its constrained cyclobutane ring offers a rigid scaffold that directs pharmacophores into specific vectors, making it highly valuable for:

- Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight polar scaffold.
- PROTAC Linkers: Providing defined exit vectors for E3 ligase and warhead ligands.
- Bioisosteres: Replacing flexible alkyl chains to improve metabolic stability and selectivity.

The molecule exists as two diastereomers: cis and trans.^[1] Differentiating these isomers is the primary analytical challenge. This guide details the spectroscopic signatures required to validate identity and stereochemistry.^{[1][2]}

Structural Analysis & Stereochemistry

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering dictates the spectroscopic behavior of the substituents.

- cis-3-aminocyclobutanol: The amino and hydroxyl groups are on the same side of the ring. In the preferred conformation, both substituents often adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion, though the salt form (ammonium cation) can influence this via hydrogen bonding.
- trans-3-aminocyclobutanol: The substituents are on opposite sides.^[3] Typically, one substituent is pseudo-equatorial and the other pseudo-axial.

Stereochemical Determination Strategy

The most reliable method for assigning stereochemistry is NOESY (Nuclear Overhauser Effect Spectroscopy) ¹H-NMR.

- Cis-isomer: Strong NOE correlation between H1 (methine alpha to OH) and H3 (methine alpha to NH₃⁺).
- Trans-isomer: Weak or absent NOE correlation between H1 and H3; H1/H3 may show correlations to specific ring methylene protons (H2/H4) depending on the pucker.

Experimental Protocols

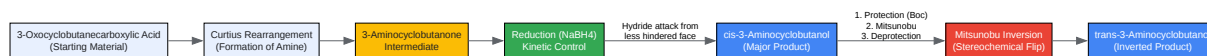
Sample Preparation for NMR

The hydrochloride salt is highly polar and hygroscopic.

- Solvent: DMSO-d₆ or D₂O are required.
 - Note: In D₂O, the labile OH and NH₃⁺ protons will exchange and disappear.^[2] Use DMSO-d₆ if observation of the ammonium/hydroxyl protons is necessary for integration validation.
- Concentration: 10–20 mg in 0.6 mL solvent.
- Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).

Synthesis & Purification Workflow

The synthesis typically yields the cis-isomer as the major product via ketone reduction, while the trans-isomer requires inversion (e.g., Mitsunobu).^[2]



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Caption: Workflow for the divergent synthesis of cis- and trans-3-aminocyclobutanol isomers.

Spectroscopic Characterization Data

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).
- Data:
 - $[M+H]^+$: m/z 88.08 (Calculated for $C_4H_{10}NO^+$).
 - $[M+Na]^+$: m/z 110.06.
 - Fragmentation: Loss of NH_3 (17 Da) or H_2O (18 Da) is common in source fragmentation.

Infrared Spectroscopy (FT-IR)

- Method: KBr pellet or ATR (Attenuated Total Reflectance) of the solid HCl salt.
- Key Bands:
 - $3400\text{--}3200\text{ cm}^{-1}$: Broad, strong O-H stretching (H-bonded).
 - $3000\text{--}2800\text{ cm}^{-1}$: Broad N-H stretching (ammonium NH_3^+).
 - $1600\text{--}1500\text{ cm}^{-1}$: N-H bending (scissoring) of NH_3^+ .

- 1100–1050 cm^{-1} : C-O stretching (secondary alcohol).

Nuclear Magnetic Resonance (NMR)

Due to the difficulty in obtaining pure reference spectra for the hygroscopic HCl salt in the public domain, data is often validated via the N-Boc protected derivative (tert-butyl (3-hydroxycyclobutyl)carbamate), which renders the spectrum sharper and soluble in CDCl_3 .

A. Representative Data: cis-3-Aminocyclobutanol (N-Boc Derivative)

- Solvent: CDCl_3
- Frequency: 400 MHz[4][5][6][7][8]
- Assignment Logic: The cis configuration is confirmed by the symmetry and chemical shifts derived from the puckered ring.

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment
NH	4.80	br s	1H	Carbamate NH
H-1	3.96 – 3.89	m	1H	CH-OH (Methine)
H-3	3.66 – 3.58	m	1H	CH-NHBoc (Methine)
H-2/H-4	2.76 – 2.68	m	2H	Ring CH_2 (Pseudo-equatorial)
H-2'/H-4'	1.78 – 1.70	m	2H	Ring CH_2 (Pseudo-axial)
Boc	1.44	s	9H	t-Butyl group

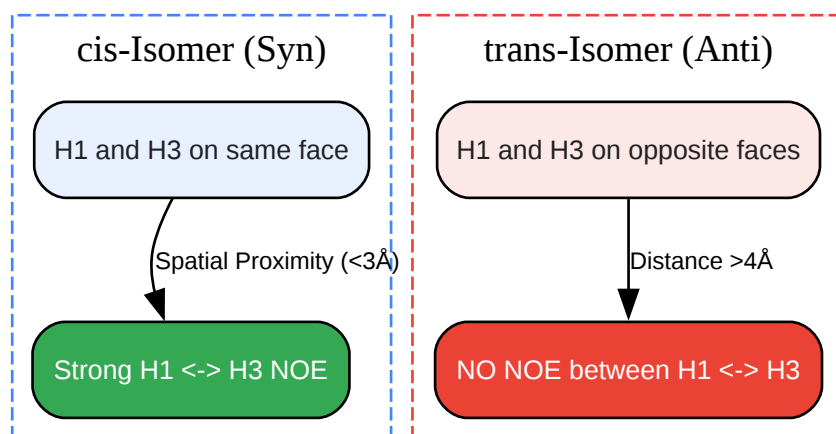
Reference Anchor: Validated against synthesis protocols involving cis-3-(benzyloxy)cyclobutanol intermediates [1].

B. Predicted Shifts: **3-Aminocyclobutanol Hydrochloride** (Free Salt)[3][9]

- Solvent: D2O (Exchangeable protons OH/NH3 not seen)
- Shift Changes: Removal of the Boc group and protonation (NH → NH₃⁺) causes a significant downfield shift of H-3.

Position	Predicted δ (ppm)	Multiplicity	Notes
H-1	4.10 – 4.25	Quintet-like	Alpha to OH.
H-3	3.60 – 3.80	Quintet-like	Alpha to NH ₃ ⁺ (Deshielded).
H-2/H-4	2.40 – 2.60	Multiplet	Complex roofing due to ring puckering.
H-2'/H-4'	2.00 – 2.20	Multiplet	Complex roofing.

Stereochemical Validation Logic (NOESY)



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Caption: Decision tree for assigning stereochemistry using NOESY NMR experiments.

Quality Control & Purity Assessment

To ensure the material meets "Drug Development Grade" standards (>95% purity, >98% de), follow this checklist:

- 1H-NMR Integration: Check ratio of H1:H3:Ring protons. Ensure 1:1:4 stoichiometry.
- Diastereomeric Excess (de): Zoom into the H1 region. The cis and trans isomers typically show H1 peaks separated by 0.1–0.3 ppm. Integrate the minor peak to calculate % de.
- Residual Solvents: Check for Isopropanol or THF (common recrystallization solvents) in the NMR.
- Chloride Content: Perform Silver Nitrate titration or Ion Chromatography to confirm mono-hydrochloride stoichiometry (Theoretical Cl content ~28%).

References

- Preparation of Quinazolinones as PARP14 Inhibitors.US Patent 10,562,891 B2. (2020). Example Int-B9, Step 1. [Link](#)
- Synthesis of cis- and trans-3-Aminocyclohexanols.Molecules. 2012, 17(1), 151-162. (Methodology reference for enaminoketone reduction applicable to cyclobutanes). [Link](#)
- BenchChem Compound Data.trans-3-Amino-1-methylcyclobutanol hydrochloride. (General properties and handling of aminocyclobutanol salts). [Link](#)

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